Ethyl pyrrolidine-3-carboxylate
CAS No.: 72925-15-6
Cat. No.: VC2453628
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72925-15-6 |
---|---|
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
IUPAC Name | ethyl pyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3 |
Standard InChI Key | MPEUOPWWEODARH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCNC1 |
Canonical SMILES | CCOC(=O)C1CCNC1 |
Introduction
Chemical Structure and Properties
Molecular Composition
Ethyl pyrrolidine-3-carboxylate exists in two enantiomeric forms due to a chiral center at the 3-position. The R-enantiomer has been extensively documented with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound contains a five-membered pyrrolidine ring featuring a secondary amine and an ethyl ester functional group attached to the third carbon.
Structural Identifiers
The R-enantiomer of this compound has been cataloged in chemical databases with several unique identifiers:
Identifier Type | Value |
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IUPAC Name | ethyl (3R)-pyrrolidine-3-carboxylate |
InChI | InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChIKey | MPEUOPWWEODARH-ZCFIWIBFSA-N |
SMILES | CCOC(=O)[C@@H]1CCNC1 |
CAS Number | 1807380-83-1 (R-enantiomer) |
Table 1: Structural identifiers for Ethyl (R)-Pyrrolidine-3-carboxylate
Physical and Chemical Characteristics
The compound exhibits several notable physical and chemical properties that influence its behavior in chemical reactions and biological systems:
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Appearance: Typically exists as a colorless to pale yellow liquid
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Solubility: Generally soluble in common organic solvents due to the presence of both polar and non-polar groups
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Reactivity centers: Features both a nucleophilic secondary amine and an electrophilic ester group
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Stereochemistry: The chiral center at C-3 creates distinct R and S enantiomers with potentially different biological activities
Synthesis Methods
General Synthetic Approaches
Several synthetic routes can be employed to prepare ethyl pyrrolidine-3-carboxylate, with the choice of method often dependent on the desired stereochemical outcome and available starting materials.
Stereoselective Synthesis
The preparation of enantiomerically pure forms of ethyl pyrrolidine-3-carboxylate is particularly valuable for applications requiring specific stereochemistry. The R-enantiomer can be synthesized through several approaches:
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Hydrogenolysis of Protected Precursors: Starting from appropriately protected intermediates
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Asymmetric Synthesis: Using chiral catalysts or auxiliaries to achieve stereoselective formation
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Resolution Methods: Separation of racemic mixtures through diastereomeric salt formation or enzymatic resolution
Analytical Characterization
Following synthesis, confirmation of the compound's identity and purity typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry
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Optical rotation measurements for determining enantiomeric purity
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Elemental analysis
Chemical Reactivity Patterns
Ester Group Transformations
The ethyl ester functional group in ethyl pyrrolidine-3-carboxylate undergoes various chemical transformations that make this compound valuable in organic synthesis:
Reaction Type | Reagents | Products | Conditions |
---|---|---|---|
Hydrolysis | Aqueous acids/bases | Pyrrolidine-3-carboxylic acid | Heated aqueous conditions |
Reduction | LiAlH4 or NaBH4 | Pyrrolidine-3-methanol | Low temperature, anhydrous |
Transesterification | Other alcohols, catalyst | Alternative esters | Reflux conditions |
Amidation | Amines | Pyrrolidine-3-carboxamides | Moderate temperatures |
Table 2: Ester group transformation reactions of ethyl pyrrolidine-3-carboxylate
Pyrrolidine Nitrogen Reactivity
The secondary amine in the pyrrolidine ring represents another reactive site:
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Alkylation: Formation of tertiary amines through reaction with alkyl halides
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Acylation: Creation of amides via reaction with acyl chlorides or anhydrides
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Salt Formation: Generation of hydrochloride or other acid salts
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Oxidation: Potential conversion to N-oxides or other nitrogen-containing functional groups
These diverse reaction pathways contribute to the compound's utility as a versatile building block in complex molecule synthesis.
Applications in Organic Synthesis
Building Block in Medicinal Chemistry
Ethyl pyrrolidine-3-carboxylate serves as an important structural component in the synthesis of pharmaceutically relevant compounds. The pyrrolidine scaffold is found in numerous bioactive molecules, and this ester allows for convenient functionalization at multiple positions.
Specific applications include:
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Chiral Auxiliary: Its defined stereochemistry can direct the stereochemical outcome of subsequent reactions
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Peptide Mimetics: Incorporation into structures that mimic naturally occurring peptides
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Heterocyclic Expansions: Foundation for building more complex nitrogen-containing ring systems
Development of Catalysts
The unique structural features of ethyl pyrrolidine-3-carboxylate, particularly in its enantiomerically pure form, make it valuable in catalyst development:
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Ligand Design: Precursor for chiral ligands used in asymmetric catalysis
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Organocatalysts: Development of small-molecule catalysts for stereoselective transformations
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Metal Complex Formation: Creation of metal-coordinated catalytic systems
Compound | Structural Features | Observed or Potential Biological Activities |
---|---|---|
Ethyl (R)-pyrrolidine-3-carboxylate | R configuration at C-3 | Preliminary studies suggest possible antimicrobial properties |
Ethyl (S)-pyrrolidine-3-carboxylate | S configuration at C-3 | Different biological profile compared to R-enantiomer |
Pyrrolidine-3-carboxylic acid | Free carboxylic acid | Potentially different membrane permeability and bioavailability |
Table 3: Comparative analysis of biological activities among structurally related compounds
Comparative Analysis with Related Compounds
Structural Analogues
Comparing ethyl pyrrolidine-3-carboxylate with structurally related compounds provides insights into the relationship between chemical structure and properties:
Table 4: Comparison of ethyl pyrrolidine-3-carboxylate with structural analogues
Structure-Property Relationships
The specific structural features of ethyl pyrrolidine-3-carboxylate contribute to its distinct chemical behavior:
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Ring Size Effect: The five-membered pyrrolidine ring creates specific bond angles and conformational constraints
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Nitrogen Basicity: The secondary amine exhibits characteristic basicity that influences reactivity
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Ester Position: The location of the ester group at C-3 creates unique spatial relationships within the molecule
Future Research Directions
Synthesis Development
Future research may focus on developing improved synthetic methods for ethyl pyrrolidine-3-carboxylate:
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More efficient stereoselective synthesis routes
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Environmentally friendly "green chemistry" approaches
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Scalable manufacturing processes
Expanded Applications
Potential areas for exploration include:
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Novel Pharmaceutical Applications: Further investigation of biological activities
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Materials Science: Investigation of potential applications in specialty polymers or materials
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Agricultural Chemistry: Exploration of potential roles in agrochemical development
Comprehensive Biological Evaluation
A systematic approach to biological screening could reveal:
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Specific enzyme inhibition profiles
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Receptor binding characteristics
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Cellular pathway interactions
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